2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide
Description
Properties
CAS No. |
62495-57-2 |
|---|---|
Molecular Formula |
C22H17IN4S |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C22H17N4S.HI/c1-27-22-24-26-20(16-10-4-2-5-11-16)23-19-15-9-8-14-18(19)21(26)25(22)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
InChI Key |
LZVHTVBJSAKSRC-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=NN2C(=NC3=CC=CC=C3C2=[N+]1C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of the methylthio group with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives of the triazoloquinazoline scaffold, which exhibit enhanced biological activities .
Scientific Research Applications
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methylsulfanyl and nitrophenyl groups increase thermal stability compared to furyl or indole substituents. The iodide counterion in the target compound distinguishes it from neutral analogs, improving solubility in polar solvents .
- Core Heterocycle Modifications : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 8 in ) exhibit distinct NMR shifts due to ring fusion patterns (C3-H δ 8.50 ppm vs. C2-H δ 7.97 ppm in triazoloquinazolines) .
Physicochemical Properties
Biological Activity
2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and quinazoline moieties. For instance, a related compound was synthesized through a two-step process involving S-alkylation followed by deprotection steps to yield the final product with significant yields .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound. These compounds have shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines, indicating strong anticancer activity .
- Mechanism : The mechanism of action is primarily attributed to DNA intercalation and inhibition of topoisomerase II activity, which are critical for cancer cell proliferation.
Antibacterial Activity
The antibacterial properties of triazole derivatives are also noteworthy. Some studies have reported varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values indicating potent activity against Staphylococcus aureus and Escherichia coli. For example, a related compound showed an MIC of 4 μg/mL against Staphylococcus aureus .
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to or including this compound:
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | HCT-116 | 2.44 | High cytotoxicity |
| Study B | HepG2 | 6.29 | Moderate cytotoxicity |
| Study C | Staphylococcus aureus | 4 μg/mL | Antibacterial activity |
Research Findings
Research has shown that modifications in the chemical structure of triazole derivatives can significantly impact their biological activities:
- Structural Impact : The presence of specific functional groups enhances binding affinity to target proteins or DNA, increasing cytotoxic effects.
- Intercalative Properties : The ability to intercalate into DNA is crucial for the anticancer efficacy of these compounds. Studies indicate that structural variations can lead to differences in intercalation strength and specificity .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing triazoloquinazoline derivatives like 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide?
- Answer : A two-step approach is often used: (i) Condensation of 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis, followed by acidification to form the triazoloquinazoline core . (ii) Oxidation or thionation (e.g., using H₂O₂ or P₄S₁₀) to modify the methylsulfanyl group . Key parameters include reflux conditions, stoichiometric ratios, and recrystallization solvents (e.g., ethanol or toluene/DMF mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H NMR : Identifies aromatic protons and substituents (e.g., methylsulfanyl groups at δ ~2.5 ppm) .
- LC-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z = 326.44 for analogous structures) .
- X-ray crystallography : Validates planar fused-ring systems and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. How do solubility properties influence experimental design?
- Answer : The compound is insoluble in water and alcohols but soluble in DMF or dioxane . This necessitates polar aprotic solvents for reactions and dimethyl sulfoxide (DMSO) for in vitro bioassays.
Q. What are typical biological targets for triazoloquinazoline derivatives?
- Answer : These compounds exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans , kinase inhibition , and cytotoxicity. Standard assays use Mueller–Hinton agar and reference drugs (e.g., ketoconazole) for comparison .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic or structural properties?
- Answer : Density Functional Theory (DFT) calculates bond angles, planarity, and electron density maps. For example, DFT studies on analogous triazoloquinazolines reveal coplanar fused rings (r.m.s. deviation <0.05 Å) and π-π stacking interactions critical for crystal packing .
Q. What strategies resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from variations in:
- Microbial strains : Use standardized strains (e.g., ATCC) and replicate assays across labs.
- Structural modifications : Compare substituent effects (e.g., bromine vs. methyl groups altering MIC values) .
- Assay conditions : Control pH, temperature, and solvent concentration .
Q. How can synthetic yields be optimized in multi-step reactions?
- Answer :
- Step 1 : Increase triethylamine equivalents (30 mmol vs. 10 mmol substrate) to enhance cyclization efficiency .
- Step 2 : Optimize oxidation/thionation time (e.g., 2 hr reflux with P₄S₁₀ in pyridine) and solvent ratios (toluene:DMF = 8:2) for crystallization .
Q. What role does molecular planarity play in intermolecular interactions?
- Answer : Planar triazoloquinazoline cores facilitate π-π stacking (inter-centroid distances ~3.6–3.7 Å) and hydrogen bonding (N–H⋯O), stabilizing crystal lattices and influencing solubility .
Q. How to validate purity beyond standard spectroscopy?
Q. What is the impact of substituent variation on pharmacological activity?
- Answer :
- Electron-withdrawing groups (e.g., Br, CF₃) enhance antimicrobial potency by increasing membrane permeability .
- Methylsulfanyl vs. sulfonyl : Oxidation to sulfonyl groups alters hydrogen-bonding capacity, affecting kinase inhibition .
Methodological Notes
- Data Sources : Prioritize peer-reviewed crystallography (e.g., Acta Crystallographica) and pharmacological studies .
- Contradictions : Cross-validate biological data using multiple assays (e.g., broth microdilution and disk diffusion) .
- Structural Analysis : Combine X-ray data with computational models to predict reactivity and intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
